4-Methyl-2-(pyrazin-2-yl)pyrimidine-5-carboxylic acid
Description
4-Methyl-2-(pyrazin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4, a pyrazine ring at position 2, and a carboxylic acid moiety at position 3. This structure confers unique electronic and steric properties, making it a candidate for biological applications.
Properties
Molecular Formula |
C10H8N4O2 |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
4-methyl-2-pyrazin-2-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H8N4O2/c1-6-7(10(15)16)4-13-9(14-6)8-5-11-2-3-12-8/h2-5H,1H3,(H,15,16) |
InChI Key |
CLNFPFWZGGNBRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyrazin-2-yl)pyrimidine-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with 4-methyl-5-formylpyrimidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of reaction speed, yield, and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyrazin-2-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Methyl-2-(pyrazin-2-yl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyrazin-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key Research Findings
- Autophagy Regulation : The target compound’s structural similarity to SCD1 inhibitors links it to autophagy suppression, a mechanism critical in cancer and metabolic diseases .
- Environmental Impact : Pyrimidine-5-carboxylic acid derivatives, including the trifluoromethyl analog, have been detected in water bodies, highlighting environmental persistence due to historical use in firefighting .
- Agricultural Applications : Morpholine-substituted derivatives demonstrate concentration-dependent growth effects, suggesting utility as eco-friendly plant growth regulators .
Biological Activity
4-Methyl-2-(pyrazin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure, incorporating both pyrazine and pyrimidine rings, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The structure of this compound includes:
- Pyrimidine Ring : Contains a methyl group at the 4-position.
- Pyrazine Substituent : Located at the 2-position.
- Carboxylic Acid Group : Positioned at the 5-position.
This combination allows the compound to engage in various interactions with biological targets, making it a valuable subject for research.
Research indicates that this compound exhibits several mechanisms of action:
- Anti-inflammatory Activity : The compound has been shown to inhibit key inflammatory mediators, which may be beneficial in treating conditions characterized by inflammation .
- Antimicrobial Properties : It has demonstrated efficacy against various microbial strains, suggesting potential applications in infectious disease management.
- Antitumor Effects : Preliminary studies indicate that this compound may possess antitumor properties, potentially inhibiting cancer cell proliferation through modulation of specific biochemical pathways .
In Vitro Studies
In vitro studies have highlighted the biological activity of this compound:
Case Studies
Several case studies have been conducted to assess the therapeutic potential of this compound:
- Case Study on Inflammation : A study demonstrated that derivatives similar to this compound significantly reduced edema in animal models, indicating strong anti-inflammatory properties .
- Antiviral Activity : Research has also explored the compound's potential as an antiviral agent, particularly against RNA viruses like HCV. Similar compounds have shown promising results in inhibiting viral replication .
- Cancer Research : Investigations into its antitumor activity revealed that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways, although further studies are needed for conclusive evidence .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrazine and pyrimidine derivatives:
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| 4-Methyl-2-(pyrazin-2-yl)pyrimidine | Anti-inflammatory, Antimicrobial | Varies by study |
| Cinnamic Acid-Pyrazine Derivative | Antiviral (HCV) | IC50 = 0.69 |
| Pyrazolo[1,5-a]pyrimidines | Antitumor and Enzymatic Inhibition | IC50 = 10 - 12 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
